molecular formula C28H34N2O B4306739 5-TERT-BUTYL-1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE

5-TERT-BUTYL-1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE

Cat. No.: B4306739
M. Wt: 414.6 g/mol
InChI Key: BJDFQSVTTNKYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-TERT-BUTYL-1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes tert-butyl, ethylphenyl, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-TERT-BUTYL-1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. For example, the Steglich Esterification is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-TERT-BUTYL-1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

5-TERT-BUTYL-1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-TERT-BUTYL-1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-TERT-BUTYL-1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE include other indole derivatives and compounds with similar functional groups, such as:

  • 5-tert-butyl-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one
  • 5-tert-butyl-1-(4-isopropylphenyl)-3-[(4-isopropylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for unique interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-tert-butyl-3-(4-ethylanilino)-1-(4-ethylphenyl)-5,6-dihydro-4H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O/c1-6-19-8-13-22(14-9-19)29-26-24-18-21(28(3,4)5)12-17-25(24)30(27(26)31)23-15-10-20(7-2)11-16-23/h8-11,13-17,21,29H,6-7,12,18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDFQSVTTNKYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3CC(CC=C3N(C2=O)C4=CC=C(C=C4)CC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-TERT-BUTYL-1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE
Reactant of Route 2
5-TERT-BUTYL-1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE
Reactant of Route 3
5-TERT-BUTYL-1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE
Reactant of Route 4
Reactant of Route 4
5-TERT-BUTYL-1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE
Reactant of Route 5
Reactant of Route 5
5-TERT-BUTYL-1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE
Reactant of Route 6
5-TERT-BUTYL-1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.